2-azido-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)chloroacetamide. This intermediate is then reacted with sodium azide to yield the final product . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
2-azido-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-(3,5-dimethoxyphenyl)acetamide is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s azido group allows it to participate in click chemistry reactions, facilitating the labeling and detection of proteins in complex biological samples. This makes it valuable in various fields, including chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 2-azido-N-(3,5-dimethoxyphenyl)acetamide involves its azido group, which can undergo click chemistry reactions with alkyne-containing molecules. This reaction forms a stable triazole linkage, enabling the compound to label and detect target proteins. The molecular targets and pathways involved depend on the specific proteins and biological systems being studied.
Comparison with Similar Compounds
Similar compounds to 2-azido-N-(3,5-dimethoxyphenyl)acetamide include other azido-containing compounds used in proteomics and click chemistry. Some examples are:
- 2-azido-N-(4-methoxyphenyl)acetamide
- 2-azido-N-(3,4-dimethoxyphenyl)acetamide
- 2-azido-N-(2,5-dimethoxyphenyl)acetamide
These compounds share similar chemical properties and applications but differ in their specific substituents on the phenyl ring, which can influence their reactivity and suitability for particular research applications.
Properties
IUPAC Name |
2-azido-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-16-8-3-7(4-9(5-8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGMOOFMKQZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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